4-ethynyl-3-methylbenzonitrile
Description
4-Ethynyl-3-methylbenzonitrile is a benzonitrile derivative featuring an ethynyl (-C≡CH) group at the 4-position and a methyl (-CH₃) group at the 3-position of the aromatic ring. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural adaptability . The ethynyl group introduces sp-hybridized carbon atoms, enhancing electronic conjugation and enabling participation in click chemistry, while the methyl group contributes steric effects that influence molecular interactions .
Properties
CAS No. |
1935611-30-5 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3-methylbenzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction typically involves the coupling of 4-iodo-3-methylbenzonitrile with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethynyl-3-methylbenzaldehyde.
Reduction: Formation of 4-ethynyl-3-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethynyl-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-ethynyl-3-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the ethynyl and nitrile groups. These functional groups can participate in various reactions, such as nucleophilic addition or cycloaddition, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Benzonitrile Derivatives
Table 1: Structural and Molecular Comparison
Electronic and Reactivity Profiles
Table 2: Substituent Effects and Reactivity
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